molecular formula C6H16Cl2N2O B591888 (R)-2-(piperazin-2-yl)ethanol dihydrochloride CAS No. 1565818-62-3

(R)-2-(piperazin-2-yl)ethanol dihydrochloride

Cat. No.: B591888
CAS No.: 1565818-62-3
M. Wt: 203.107
InChI Key: DSFHLVUORJMPAB-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(piperazin-2-yl)ethanol dihydrochloride” is a chemical compound with the CAS Number: 1565818-62-3 . Its molecular formula is C6H16Cl2N2O . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “®-2-(piperazin-2-yl)ethanol dihydrochloride” is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1…/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

“®-2-(piperazin-2-yl)ethanol dihydrochloride” is a solid at room temperature . It has a molecular weight of 203.11 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • New Manufacturing Procedures for Pharmaceuticals : A novel procedure for manufacturing cetirizine dihydrochloride involved the synthesis of new intermediates, showcasing the utility of (R)-2-(piperazin-2-yl)ethanol dihydrochloride in the pharmaceutical manufacturing process (Reiter et al., 2012).

  • Antitumor Activity : Research into the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides revealed their effects on tumor DNA methylation processes in vitro, highlighting the potential therapeutic applications of these compounds (Hakobyan et al., 2020).

  • Antimicrobial Activity : Studies on the synthesis and characterization of new organotin complexes containing piperazine as a bidentate ligand provided insights into the structural properties and potential antimicrobial applications of these compounds (Tarassoli & Jarrah, 2013).

Chemical Synthesis and Analysis

  • Chemical Synthesis Techniques : Research demonstrated optimized technological parameters for synthesizing 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, an important intermediate in pharmaceutical synthesis, indicating the versatility of this compound in chemical synthesis processes (Wang Jin-peng, 2013).

  • Impurity Detection in Drug Synthesis : A developed gas chromatographic method using flame ionization detection (GC–FID) highlighted the detection of non-chromophoric impurities, including 2-(piperazin-1-yl)ethanol, during the process development of quetiapine hemifumarate, an antipsychotic drug. This underscores the importance of monitoring and controlling impurities in pharmaceutical manufacturing (Jadhav et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mechanism of Action

: MolPort: ®-2-(piperazin-2-yl)ethanol dihydrochloride : Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473. : Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Behavioural Brain Research, 195(1), 198–213. : Artigas, F. (2013). Serotonin receptors involved in antidepressant effects. Pharmacology & Therapeutics, 137(1), 119–131. : Owens, M. J., & Nemeroff, C. B. (1994). Role of serotonin in the pathophysiology of depression: Focus on the serotonin transporter. Clinical Chemistry, 40(2), 288–295. : Stahl, S. M. (1998). Mechanism of action of

Properties

IUPAC Name

2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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